N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide
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Overview
Description
. This compound is known for its molecular structure, which includes a tetrahydrofuran ring and an oxalamide group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide typically involves the cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane to produce 3-hydroxytetrahydrofuran . This intermediate is then reacted with oxalyl chloride and an appropriate amine to form the desired oxalamide compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the oxalamide group produces primary amines.
Scientific Research Applications
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
- N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
Uniqueness
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for a variety of applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N'-[(3-hydroxyoxolan-3-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c8-5(10)6(11)9-3-7(12)1-2-13-4-7/h12H,1-4H2,(H2,8,10)(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADPMMHQGNUXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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